molecular formula C9H15NO B1378746 2-(4-Methoxycyclohexyl)acetonitrile CAS No. 1461709-30-7

2-(4-Methoxycyclohexyl)acetonitrile

Cat. No. B1378746
M. Wt: 153.22 g/mol
InChI Key: MMELDRSBAHTDLQ-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexyl)acetonitrile is a synthetic compound that belongs to the class of arylcyclohexylamines. It has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxycyclohexyl)acetonitrile consists of a cyclohexyl ring with a methoxy (OCH3) group at the 4th position and an acetonitrile (CH2CN) group attached to the cyclohexyl ring .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Nucleophilic Aromatic Substitution : Research on derivatives of acetonitrile, such as 2-(2-Methoxyphenyl)acetonitrile, demonstrates their reactivity with various alkyl and aryl Li reagents to furnish indolenine products, constituents of natural products, and cyanine dyes. This suggests potential for "2-(4-Methoxycyclohexyl)acetonitrile" in the synthesis of complex organic compounds (Huber, Roesslein, & Gademann, 2019).
  • Sonication Effects on Reactions : The kinetic effects of ultrasound on non-radical reactions in acetonitrile-water mixtures were explored, demonstrating that ultrasound can significantly influence reaction rates. This research may highlight the use of sonication to enhance the reactivity of compounds like "2-(4-Methoxycyclohexyl)acetonitrile" in solvent-based processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).

Solvent Effects and Photophysical Properties

  • Solvolysis Reactions : The behavior of related compounds in solvolysis reactions, where ion-molecule pairs play a crucial role, could inform the use of "2-(4-Methoxycyclohexyl)acetonitrile" in similar chemical environments. These studies help in understanding the kinetics and mechanism of reactions involving acetonitrile derivatives in water-acetonitrile mixtures (Jia, Ottosson, Zeng, & Thibblin, 2002).
  • Photoreduction and Photoisomerization : Research on the photophysical behavior of methoxyphenyl compounds could provide insights into the photoreactivity of "2-(4-Methoxycyclohexyl)acetonitrile." These studies explore how different light conditions and solvents affect the reactivity and stability of related compounds, which may have implications for the use of "2-(4-Methoxycyclohexyl)acetonitrile" in photochemical processes (Görner, 2002).

Crystallization and Structural Analysis

  • Crystal Structure Studies : Analysis of compounds structurally related to "2-(4-Methoxycyclohexyl)acetonitrile" provides valuable insights into their crystalline forms and potential applications in material science. For instance, the synthesis and crystal structure analysis of related compounds can guide the design and development of new materials with desired physical and chemical properties (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).

properties

IUPAC Name

2-(4-methoxycyclohexyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMELDRSBAHTDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxycyclohexyl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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